Ethyl 4-aminopyrimidine-5-carboxylate
Overview
Description
Ethyl 4-aminopyrimidine-5-carboxylate is a heterocyclic compound with the molecular formula C7H9N3O2. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Mode of Action
The mode of action of Ethyl 4-aminopyrimidine-5-carboxylate is currently unknown due to the lack of research in this area . It’s important to note that understanding the interaction between a compound and its targets is crucial for predicting its effects and potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
It is known that this compound has a high GI absorption , indicating that it can be readily absorbed in the gastrointestinal tract and may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its high GI absorption , it is likely that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-aminopyrimidine-5-carboxylate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with guanidine carbonate under basic conditions to form ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate. This intermediate is then treated with formamide at elevated temperatures (110-130°C) to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar routes as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-aminopyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-aminopyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Ethyl 4-aminopyrimidine-5-carboxylate is unique compared to other similar compounds due to its specific functional groups and structural features. Similar compounds include:
- 4-Aminopyrimidine-5-carbaldehyde
- Mthis compound
- 1-(4-Aminopyrimidin-5-yl)ethanone
- 4,6-Diaminopyrimidine-5-carbaldehyde
These compounds share the pyrimidine core but differ in their substituents, leading to variations in their chemical reactivity and applications.
Properties
IUPAC Name |
ethyl 4-aminopyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-9-4-10-6(5)8/h3-4H,2H2,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBDJDIJXFWRJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498958 | |
Record name | Ethyl 4-aminopyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65195-35-9 | |
Record name | Ethyl 4-aminopyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50498958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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